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Agomelatine Impurity 2

Cat. No.: B12097394
M. Wt: 245.32 g/mol
InChI Key: WYDPNFMLFHAFHV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agomelatine Impurity 2, with the CAS registry number 178677-39-9, is a structurally characterized impurity of the antidepressant drug substance Agomelatine. This compound is defined by the IUPAC name (E)-N-[2-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)ethyl]acetamide and has a molecular formula of C 15 H 19 NO 2 and a molecular weight of 245.32 g/mol . In pharmaceutical development, the identification and quantification of process-related impurities are critical for ensuring the safety and quality of Active Pharmaceutical Ingredients (APIs) . This compound is one of several potential impurities that can arise during the synthetic manufacturing of Agomelatine . It serves as a vital reference standard in analytical research, enabling scientists to develop and validate stability-indicating HPLC methods. These methods are used to monitor and control the impurity profile of Agomelatine batches, in compliance with ICH guidelines . The structural elucidation of such impurities is typically confirmed using advanced techniques including NMR and IR spectroscopy . This product is intended for research and quality control applications exclusively. It is provided with a Certificate of Analysis to guarantee its identity and high purity . Key Chemical Identifiers: • CAS Number: 178677-39-9 • Molecular Formula: C 15 H 19 NO 2 • Molecular Weight: 245.32 g/mol • Synonyms: (E)-N-[2-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)ethyl]acetamide This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2 B12097394 Agomelatine Impurity 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide

InChI

InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)/b13-8+

InChI Key

WYDPNFMLFHAFHV-MDWZMJQESA-N

Isomeric SMILES

CC(=O)NC/C=C/1\CCCC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCC=C1CCCC2=C1C=C(C=C2)OC

Origin of Product

United States

Formation Mechanisms of Agomelatine Impurity 2

Impurity Generation During Agomelatine (B1665654) Synthesis Pathways

The synthesis of agomelatine is a multi-step process, and like many chemical syntheses, it is susceptible to the formation of impurities. researchgate.net These can arise from various factors, including side reactions, incomplete reactions, and the presence of impurities in raw materials. daicelpharmastandards.com

By-products from Key Synthetic Steps Leading to Agomelatine

Several synthetic routes to agomelatine have been documented, each with the potential to generate a unique profile of impurities. researchgate.netjuniperpublishers.com One common approach begins with 7-methoxy-1-tetralone. google.com Another reported synthesis starts from commercially available ethyl-2(7-methoxy naphthalen-1-yl) acetate (B1210297). juniperpublishers.com

A key step in many syntheses is the reduction of a nitrile group to an amine. This step is known to be prone to the formation of secondary and tertiary amine by-products, which can be challenging to remove. google.com Another critical step is the final acetylation to form the agomelatine molecule. researchgate.netjuniperpublishers.com

While specific details on the direct formation of "Agomelatine Impurity 2" during these synthetic steps are not extensively detailed in the provided search results, the general principles of impurity formation suggest it could arise from:

Incomplete reaction: If the starting materials are not fully converted to the desired product in any of the synthetic steps, these unreacted materials or intermediates could be carried through and appear as impurities. daicelpharmastandards.com

Side reactions: The reagents and conditions used in the synthesis can lead to unintended reactions, creating by-products. For instance, over-acetylation during the final step could lead to impurities.

Isomeric impurities: The starting materials or intermediates may contain isomers that react alongside the primary components, leading to isomeric impurities in the final product. researchgate.net

Influence of Reaction Conditions on Impurity Profile

The conditions under which a chemical reaction is carried out have a significant impact on the types and quantities of impurities formed. Key parameters include:

Temperature: Elevated temperatures can increase the rate of side reactions, leading to a higher impurity profile. google.com

Reaction Time: Prolonged reaction times can also contribute to the formation of degradation products or by-products.

Reagents and Solvents: The choice and purity of reagents and solvents are crucial. Impurities in the starting materials can be carried through the synthesis. daicelpharmastandards.com The type of solvent can also influence reaction pathways and the formation of by-products.

pH: The acidity or basicity of the reaction mixture can dramatically affect the stability of both the intermediates and the final product, potentially leading to degradation. oup.com

Process Control Strategies for Impurity Minimization during Synthesis

To ensure the quality and safety of agomelatine, stringent control over the manufacturing process is essential to minimize impurity formation. daicelpharmastandards.comacdlabs.com Key strategies include:

Optimization of Reaction Conditions: By carefully controlling parameters like temperature, pressure, reaction time, and stoichiometry of reactants, the formation of by-products can be minimized. researchgate.net

Use of High-Purity Starting Materials: Sourcing and using well-characterized, high-purity raw materials is a fundamental step in preventing the introduction of impurities at the beginning of the synthesis. daicelpharmastandards.com

In-Process Controls: Monitoring the reaction progress using analytical techniques like High-Performance Liquid Chromatography (HPLC) allows for real-time adjustments to be made, ensuring the reaction goes to completion and minimizing the formation of impurities. researchgate.net

Purification Techniques: Robust purification methods, such as recrystallization and chromatography, are employed to remove impurities from the final product. researchgate.net For example, recrystallization has been shown to effectively reduce certain impurities in agomelatine synthesis. researchgate.net

Quality by Design (QbD): A modern approach to pharmaceutical development, QbD involves a systematic and scientific approach to process development. It aims to build quality into the product by understanding the relationship between process inputs and critical quality attributes, including the impurity profile. acdlabs.com

Degradation Pathways Leading to this compound

Agomelatine, like many pharmaceutical compounds, can degrade under various stress conditions, leading to the formation of impurities. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. ijpra.com

Acidic Degradation Products and Their Identification

Forced degradation studies have shown that agomelatine is susceptible to degradation under acidic conditions. rjpbcs.comeurasianjournals.comrjptonline.org When subjected to acidic stress, such as treatment with hydrochloric acid, agomelatine can decompose. oup.comjchps.com

One study identified two primary degradation products, referred to as Deg I and Deg II, after refluxing agomelatine in 1 N HCl. oup.com These degradants were separated and quantified using HPLC. oup.com While the exact structure of "this compound" is not explicitly defined as either Deg I or Deg II in the provided results, it is plausible that it is one of these acid-induced degradation products. The degradation of agomelatine under acidic conditions has been reported to be in the range of 2.72% to 27%. eurasianjournals.comjchps.com

The identification of these degradation products typically involves advanced analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): Used to separate the degradation products from the parent drug. oup.com

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the impurities, which helps in elucidating their structures. oup.com

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules. oup.com

Basic Degradation Products and Their Identification

Agomelatine also undergoes degradation in alkaline environments. rjptonline.orgjchps.com Studies have shown that treatment with sodium hydroxide (B78521) leads to the formation of degradation products. oup.comjgtps.com The extent of degradation under basic conditions has been observed to be between 6.94% and 10%. eurasianjournals.comresearchgate.net

Similar to acidic degradation, a major degradation product, identified as Deg I, was formed when agomelatine was refluxed with 2 N NaOH. oup.com This suggests that one of the degradation products is common to both acidic and basic hydrolysis. The identification and characterization of these basic degradation products are carried out using the same analytical techniques as for acidic degradants, namely HPLC, MS, and IR spectroscopy. oup.com

Oxidative Degradation Products and Their Identification

Forced degradation studies are essential to determine the intrinsic stability of a drug substance. In the case of agomelatine, exposure to oxidative conditions has been shown to cause degradation, although the extent varies across different studies. The primary reagent used in these stress tests is hydrogen peroxide (H₂O₂).

Research has shown that treating a solution of agomelatine with 30% H₂O₂ at elevated temperatures leads to notable decomposition. One study reported approximately 14.34% degradation after 30 minutes at 80°C rjptonline.org, while another, under similar conditions (20 minutes at 80°C), observed 10.38% degradation jchps.com. Conversely, a different analysis noted only a slight decomposition of 2.13% under oxidative stress researchgate.net. Some studies have even reported that no degradation spots other than the parent drug were identified under specific oxidative test conditions oup.com. This variability highlights the sensitivity of the degradation pathway to precise experimental parameters.

While these studies confirm agomelatine's susceptibility to oxidation, the specific identification of this compound as a direct product of these oxidative tests is not consistently detailed. However, related studies on photostability, which can involve oxidative processes, have identified transformation products resulting from aromatic and aliphatic hydroxylation researchgate.net.

Table 1: Summary of Oxidative Degradation Studies on Agomelatine This table is interactive. Click on the headers to sort.

Oxidizing Agent Conditions Observed Degradation (%) Source(s)
30% H₂O₂ 80°C for 30 min 14.34% rjptonline.org
30% H₂O₂ 80°C for 20 min 10.38% jchps.com
Not Specified Not Specified 2.13% researchgate.net
30% H₂O₂ 80°C for 12 h No spots other than drug identified oup.com

Thermal Stability and Photostability of Agomelatine Leading to Impurity Formation

The stability of agomelatine under thermal and photolytic stress is a key factor in determining appropriate storage and handling conditions.

Thermal Stability Studies on the thermal stability of agomelatine have yielded varied results. When subjected to heat, agomelatine shows a potential for degradation, though it is generally considered to have slight susceptibility. For instance, exposing an agomelatine solution to 80°C resulted in degradation levels reported as 0.03% rjptonline.org, 6.80% jchps.com, and 12.63% researchgate.net in different studies. Another investigation involving heating at 100°C for 12 hours found no formation of degradation products oup.com. These discrepancies underscore the influence of specific conditions such as the physical state of the drug (solid vs. solution) and the duration of exposure.

Table 2: Research Findings on Thermal Degradation of Agomelatine This table is interactive. Click on the headers to sort.

Temperature Duration Observed Degradation (%) Source(s)
80°C Not Specified 0.03% rjptonline.org
Not Specified Not Specified 6.80% jchps.com
Not Specified Not Specified 12.63% researchgate.net
100°C 12 hours No Degradation Products Identified oup.com

Photostability The effect of light on agomelatine has also been a subject of investigation. The molecule has been described as stable under certain photolytic conditions ekb.eg, with some studies reporting minimal degradation of 1.52% researchgate.net and 2.51% when exposed to UV light jchps.com. However, a more recent, detailed study on its photostability under simulated solar radiation concluded that agomelatine is relatively photolabile researchgate.net. During this experiment, six distinct transformation products were formed. The primary degradation pathway was identified as aromatic and aliphatic hydroxylation, leading to four of the six products researchgate.net. The formation of this compound was not specified as a result of these photolytic conditions.

Elucidation of Specific Degradation Mechanisms

The degradation of agomelatine is not limited to oxidative, thermal, or photolytic stress. The molecule is particularly susceptible to hydrolysis under acidic and alkaline conditions. ekb.egnih.gov

Forced degradation studies have consistently shown that agomelatine degrades significantly in both acidic and alkaline environments. oup.comnih.govresearchgate.net The degradation pattern under acidic (1N HCl) and alkaline (2N NaOH) conditions can lead to the formation of specific impurities, which have been designated as Deg I and Deg II in some studies. oup.com The structures of these particular degradation products were elucidated, demonstrating that hydrolysis is a primary pathway for impurity formation. oup.com

Furthermore, photolytic degradation mechanisms have been explored, revealing that interaction with simulated solar radiation can induce the formation of multiple transformation products. The main mechanism identified in this context is hydroxylation at various positions on the agomelatine molecule researchgate.net. While these studies provide insight into general degradation pathways, the specific mechanism leading to the formation of this compound, with its unique dihydronaphthalenylidene structure, is not explicitly elucidated in the referenced literature.

Proposed Theoretical Models for Impurity Formation Pathways

While several studies have successfully identified and quantified impurities of agomelatine resulting from forced degradation, the theoretical models detailing the precise reaction pathways for the formation of every impurity are not always fully established. Some research indicates that a possible mechanism for the formation of various impurities has been proposed based on the outcomes of stress testing. nih.govresearchgate.net

In the specific case of this compound, (E)-N-[2-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)ethyl]acetamide, its structure suggests a complex formation pathway. The presence of a dihydronaphthalene ring and an ethylidene group points towards reactions potentially involving partial reduction of the naphthalene (B1677914) ring and elimination reactions in the side chain. However, the available literature from the conducted search does not provide detailed theoretical models or reaction schemes for this specific transformation from the parent agomelatine molecule under defined degradation conditions. The focus of many studies remains on the degradation pathways of hydrolysis and photolytic hydroxylation oup.comresearchgate.net.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula Molar Mass CAS Number
Agomelatine C₁₅H₁₇NO₂ 243.30 g/mol 138112-76-2
This compound C₁₅H₁₉NO₂ 245.32 g/mol 178677-39-9
Hydrogen Peroxide H₂O₂ 34.01 g/mol 7722-84-1
Acetonitrile (B52724) C₂H₃N 41.05 g/mol 75-05-8
Methanol CH₄O 32.04 g/mol 67-56-1
Hydrochloric Acid HCl 36.46 g/mol 7647-01-0

Advanced Analytical Methodologies for Agomelatine Impurity 2

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Agomelatine (B1665654) and its impurities. The development of precise and reliable methods is essential for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of Agomelatine and its impurities. rasayanjournal.co.inoup.com The development of a stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient from any potential degradants or process-related impurities. jchps.comrjptonline.org Method validation in accordance with International Council for Harmonisation (ICH) guidelines ensures the reliability of these analytical procedures, assessing parameters such as specificity, linearity, accuracy, and precision. nih.govjetir.org

A simple, efficient, and precise reversed-phase HPLC method has been developed for the separation of Agomelatine and its impurities in tablet dosage form. rasayanjournal.co.in The detection of these compounds is commonly performed using a UV detector, with wavelengths around 230 nm providing good sensitivity for both Agomelatine and its impurities. oup.comnih.govjetir.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of separation for Agomelatine and its impurities due to the non-polar nature of the naphthalene (B1677914) core structure of the parent molecule. rasayanjournal.co.innih.govresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The inherent polarity differences between Agomelatine and its impurities allow for their differential retention and subsequent separation.

The development of RP-HPLC methods often involves a Quality by Design (QbD) approach to ensure the method is robust and reliable. rasayanjournal.co.in This systematic approach to method development helps in understanding the factors that influence the separation and in defining a design space for the analytical procedure. Several RP-HPLC methods have been developed and validated for the estimation of Agomelatine in bulk and pharmaceutical dosage forms. jchps.comresearchgate.net

To achieve optimal resolution between Agomelatine and its numerous impurities, including Impurity 2, gradient elution is frequently employed. rasayanjournal.co.innih.govnih.gov This strategy involves changing the composition of the mobile phase during the chromatographic run. Typically, the proportion of the organic solvent in the mobile phase is gradually increased, which facilitates the elution of more strongly retained components.

For instance, a gradient method might start with a higher proportion of aqueous buffer to retain polar impurities, followed by an increasing concentration of an organic solvent like acetonitrile (B52724) to elute Agomelatine and other less polar impurities. rasayanjournal.co.innih.gov This approach is particularly effective for separating complex mixtures of compounds with a wide range of polarities, which is often the case in impurity profiling. While some methods have been developed using isocratic elution, where the mobile phase composition remains constant, gradient elution often provides superior resolution for complex impurity profiles. oup.comnih.govresearchgate.net

The choice of stationary phase is a critical parameter in the development of an effective HPLC method for separating Agomelatine and its impurities. C18 (octadecylsilyl) columns are the most commonly used stationary phases due to their hydrophobicity, which provides good retention for the naphthalene-based structure of Agomelatine. oup.comnih.govjetir.org

Several specific C18 columns have been successfully used, including Symmetry Shield RP-18, Hypersil BDS C18, and Zorbax extended C18. rasayanjournal.co.injchps.comnih.gov The selection of a particular C18 column can be influenced by factors such as particle size, pore size, and end-capping, all of which can affect the selectivity and efficiency of the separation. In addition to C18, other stationary phases like BEH Shield RP18 and Hypersil BDS phenyl columns have also been utilized, offering alternative selectivities. nih.govijpra.com

Table 1: Stationary Phases Used in HPLC Analysis of Agomelatine Impurities
Stationary Phase TypeColumn ExampleParticle Size (µm)Column Dimensions (mm)Reference
C18Symmetry Shield RP-183.5150 x 4.6 rasayanjournal.co.in
C18Hypersil BDS C185250 x 4.6 nih.gov
C18Waters Symmetry C185250 x 4.6 jetir.org
C18Phenomenex C185250 x 4.6 researchgate.net
C18Zorbax extended C185150 x 4.6 jchps.com
BEH Shield RP18Acquity UPC2 BEH Shield RP18-- nih.gov
PhenylBDS Hypersil phenyl column5250 x 4.6 ijpra.com

The composition of the mobile phase, including the type of organic modifier, the aqueous buffer, and its pH, plays a pivotal role in achieving the desired separation. Acetonitrile is a commonly used organic modifier in the mobile phase, often in combination with an aqueous buffer. rasayanjournal.co.inoup.comnih.gov Methanol has also been investigated as an alternative organic solvent. researchgate.net

The pH of the aqueous buffer is a critical factor, as it can influence the ionization state of the analytes and, consequently, their retention behavior. For the analysis of Agomelatine and its impurities, acidic pH conditions are frequently employed. For example, a potassium dihydrogen phosphate (B84403) buffer with a pH of 2.6 has been used effectively. rasayanjournal.co.in Other studies have utilized phosphate buffers at pH 2.9 or 3.0. oup.comnih.gov The use of additives like 1-octane sulphonic acid sodium salt has also been reported to improve peak shape and resolution. rasayanjournal.co.in

Table 2: Mobile Phase Compositions for Agomelatine Impurity Analysis
Aqueous PhaseOrganic ModifierpHReference
Potassium dihydrogen orthophosphate (KH2PO4) and 1-octane sulphonic acid sodium salt anhydrousAcetonitrile2.6 rasayanjournal.co.in
Potassium dihydrogen phosphate (15 mM)Acetonitrile3.0 nih.gov
Potassium dihydrogen phosphate (0.05 M)Acetonitrile2.9 oup.com
Dipotassium Hydrogen Phosphate BufferAcetonitrile5.0 jetir.org
Ammonium (B1175870) acetate (B1210297) bufferAcetonitrile and Methanol (1:1)9.5 nih.gov
WaterMethanol- researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. nih.gov This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.

UPLC methods have been successfully developed and validated for the determination of Agomelatine and its impurities. nih.govresearchgate.net These methods often demonstrate improved performance, with shorter analysis times and better resolution between closely eluting peaks. For instance, a UPLC method utilizing a BEH Shield RP18 stationary phase has been reported for the separation of Agomelatine and its impurities. nih.gov The enhanced capabilities of UPLC make it a valuable tool for impurity profiling, where the detection and quantification of trace-level impurities are critical.

Supercritical Fluid Chromatography (SFC) for Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for pharmaceutical analysis, particularly in drug impurity profiling. molnar-institute.com It serves as a valuable complementary method to traditional reversed-phase high-performance liquid chromatography (RP-HPLC), often enabling the detection of impurities that are not discernible by HPLC. molnar-institute.com The technique utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which possesses unique properties like low viscosity and high diffusivity. molnar-institute.com These characteristics facilitate high-speed analysis and rapid equilibration. dokumen.pub The principles of modern SFC are akin to normal-phase HPLC, employing polar stationary phases and a mobile phase consisting of CO2 mixed with a polar organic modifier, such as methanol. molnar-institute.comdokumen.pub

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) Applications

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) represents a significant advancement in SFC technology, offering enhanced speed, resolution, and efficiency. nih.govsci-hub.se It has been successfully applied to the determination of agomelatine and its impurities. nih.govresearchgate.net A key advantage of UHPSFC is its environmental friendliness, owing to the reduced use of organic solvents. nih.gov

A validated UHPSFC method for agomelatine and its impurities demonstrated excellent resolution and a remarkably short analysis time of just 4.1 minutes. nih.govresearchgate.net This method was found to be suitable for pharmaceutical quality control. nih.gov Validation according to International Conference on Harmonisation (ICH) guidelines confirmed the method's linearity, accuracy, and precision. nih.govresearchgate.net For instance, the UHPSFC method showed linearity in the range of 0.25–70 μg/ml for all analytes, with an accuracy of ≥97.4% for impurities and an intra-day precision Relative Standard Deviation (RSD) of ≤2.4%. nih.govresearchgate.net

Table 1: UHPSFC Method Parameters for Agomelatine Impurity Analysis
ParameterConditionSource
SystemUHPSFC with Photo Diode Array (PDA) detector nih.govresearchgate.net
Stationary PhaseBEH 2-EP nih.govresearchgate.net
Mobile PhaseGradient elution with CO2 and a modifier nih.govresearchgate.net
ModifierMethanol containing 20mM ammonium formate (B1220265) and 5% water nih.govresearchgate.net
Total Analysis Time4.1 minutes nih.gov
Linearity Range (Impurities)0.25–70 μg/ml nih.govresearchgate.net
Accuracy (Impurities)≥97.4% nih.govresearchgate.net
Intra-day Precision (RSD for Impurities)≤2.4% nih.govresearchgate.net

Thin Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Screening

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable tools for the screening and quantification of impurities in pharmaceuticals. oup.comwalshmedicalmedia.comgoogle.com These methods offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. medicaljournalshouse.com

Several stability-indicating HPTLC methods have been developed for the determination of agomelatine and its degradation products. oup.comresearchgate.net In one such method, separation was achieved on silica (B1680970) gel 60 F254 TLC plates. medicaljournalshouse.com The separated bands were scanned densitometrically for quantification. oup.com A validated HPTLC method for agomelatine in tablet formulations reported a limit of detection of 3 ng/spot and a limit of quantification of 10 ng/spot, demonstrating high sensitivity. medicaljournalshouse.com Both normal-phase (NP-TLC) and reversed-phase (RP-TLC) methods have been established, offering flexibility in analysis. walshmedicalmedia.com

Table 2: HPTLC Method Parameters for Agomelatine Impurity Screening
ParameterConditionSource
Stationary PhaseSilica gel HPTLC F254 plates oup.com
Mobile Phase (NP-TLC)chloroform:methanol:ammonia solution (9:1:0.1, by volume) oup.com
Mobile Phase (Alternate NP-TLC)ethyl acetate:ammonia (33%):methanol (8.0:1.0:1.0, v/v/v) medicaljournalshouse.com
Mobile Phase (RP-TLC)0.1% triethylamine (B128534) (TEA):acetonitrile (60:40 v/v) at pH 2 walshmedicalmedia.com
Detection Wavelength230 nm oup.com
Rf Value (Agomelatine)0.44 ± 0.08 medicaljournalshouse.com
Limit of Detection (LOD)3 ng/spot medicaljournalshouse.com
Limit of Quantification (LOQ)10 ng/spot medicaljournalshouse.com

Micellar Liquid Chromatography (MLC) Techniques

Micellar Liquid Chromatography (MLC) is a mode of reversed-phase liquid chromatography that uses an aqueous solution of a surfactant above its critical micellar concentration (CMC) as the mobile phase. researchgate.net This technique is recognized as a form of green analytical chemistry because it significantly reduces the use of organic solvents. researchgate.net

MLC methods have been successfully developed and validated as stability-indicating for the analysis of agomelatine and its impurities. walshmedicalmedia.comresearchgate.net These methods are capable of separating the parent drug from its degradation products. walshmedicalmedia.com A typical MLC method for agomelatine utilizes a C18 column with a mobile phase containing a surfactant like sodium dodecyl sulphate (SDS), a co-solvent such as butan-1-ol, and triethylamine (TEA) in water, adjusted to an acidic pH. walshmedicalmedia.comresearchgate.net The method's reliability is confirmed through validation for parameters including selectivity, linearity, and sensitivity as per ICH guidelines. walshmedicalmedia.com

Table 3: MLC Method Parameters for Agomelatine Analysis
ParameterConditionSource
ColumnC18 walshmedicalmedia.comresearchgate.net
Mobile Phase0.1 M Sodium Dodecyl Sulphate (SDS), 15% butan-1-ol, 0.2% TEA in water walshmedicalmedia.comresearchgate.net
pHAdjusted to 3 with ortho-phosphoric acid walshmedicalmedia.com
Flow Rate1.2 mL/min walshmedicalmedia.com
DetectionUV at 230 nm walshmedicalmedia.comresearchgate.net
Linearity Range0.5-5 μg/mL walshmedicalmedia.com

Spectroscopic and Hyphenated Techniques for Identification and Characterization

The precise identification and structural characterization of pharmaceutical impurities are paramount for ensuring drug safety and quality. sgs.com This is achieved through the use of powerful spectroscopic and hyphenated analytical techniques, which are indispensable in modern pharmaceutical development. synthinkchemicals.comamericanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Structure Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technology for the structural elucidation of unknown impurities. sgs.comsynthinkchemicals.com This hyphenated technique combines the superior separation capabilities of liquid chromatography with the mass analysis and structural information provided by mass spectrometry. synthinkchemicals.comnih.gov LC-MS/MS is highly effective for identifying and characterizing low-level impurities due to its exceptional sensitivity and selectivity. americanpharmaceuticalreview.comnih.gov

The general strategy involves first separating the impurity from the API and other components using LC. synthinkchemicals.com The eluted compounds are then introduced into the mass spectrometer, which provides the molecular weight from a full scan analysis and structural data from product ion scan (MS/MS) analysis. nih.gov High-resolution mass spectrometry (HR/MS) is often employed to determine the elemental composition of the impurity, which is a critical piece of information for proposing a chemical structure. americanpharmaceuticalreview.comhpst.cz Validated LC-MS/MS methods have been extensively used for the quantification of agomelatine in various biological matrices, demonstrating the technique's robustness. nih.govnih.gov

Ionization Techniques and Fragmentation Patterns

The first step in mass spectrometric analysis is the ionization of the target molecule. americanpharmaceuticalreview.com For pharmaceutical impurities like those of agomelatine, soft ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. americanpharmaceuticalreview.com ESI, particularly in the positive ionization mode, has been successfully used for agomelatine analysis. nih.gov

Once ionized, the molecule (now a precursor ion) is subjected to fragmentation in the mass spectrometer to generate product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. synthinkchemicals.com For agomelatine, a specific mass transition of m/z 244.1 → 185.3 has been monitored in quantitative studies, indicating a characteristic fragmentation pathway. nih.govresearchgate.net In the elucidation of an unknown impurity's structure, its fragmentation pattern is carefully compared with that of the parent drug, agomelatine. hpst.cz Differences in the fragments help to pinpoint the location and nature of the structural modification on the impurity molecule. hpst.cz Advanced techniques, such as on-line hydrogen/deuterium (H/D) exchange, can further aid in distinguishing between isomeric structures by identifying the number of active hydrogen atoms in the molecule. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of pharmaceutical impurities, offering high sensitivity, specificity, and selectivity. toref-standards.com It provides precise mass measurements, which are crucial for determining the elemental composition of an unknown compound like Agomelatine Impurity 2. toref-standards.comemerypharma.com This technique allows for the detection and characterization of impurities even at very low concentrations. toref-standards.com

The process of impurity profiling with HRMS involves several steps:

Sample Preparation: The drug substance is prepared to isolate the impurities from the main compound. toref-standards.com

HRMS Analysis: The prepared sample is analyzed using an HRMS instrument that measures the mass-to-charge ratio (m/z) of ions with high accuracy. toref-standards.com

Data Analysis: The acquired mass spectra are processed to identify impurities based on their exact mass, molecular formula, and fragmentation patterns. toref-standards.com

For instance, in the analysis of quetiapine (B1663577) fumarate (B1241708) and its impurities, HRMS provided mass accuracy of sub 2 ppm for the API and an average mass accuracy of 2 ppm for nine known impurities. lcms.cz This level of accuracy is instrumental in confidently identifying and confirming the structure of impurities. lcms.cz The use of techniques like tandem mass spectrometry (MS/MS) can further aid in structural elucidation by analyzing fragment ions. toref-standards.com

Table 1: Hypothetical HRMS Data for this compound

ParameterValue
Observed m/z 248.1332
Calculated m/z (for a potential structure) 248.1338
Mass Accuracy (ppm) -2.4
Proposed Elemental Composition C15H18NO2

This table presents a hypothetical example of HRMS data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of pharmaceutical impurities. nih.gov While HRMS provides the elemental composition, NMR offers detailed information about the chemical environment of individual atoms within a molecule, allowing for the complete elucidation of its structure. emerypharma.comnih.gov

In the context of agomelatine and its impurities, NMR analysis is used to confirm the structures of potential impurities that have been separated by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Studies have successfully used NMR, in conjunction with other spectroscopic methods, to confirm the structures of seven impurities in agomelatine drug substance. nih.gov For successful structural elucidation of unknown impurities, isolation of the target impurity, often through preparative HPLC, is a necessary prerequisite for NMR analysis. emerypharma.com

Infrared (IR) Spectroscopy in Impurity Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification and analysis of pharmaceutical substances and their impurities. farmaciajournal.comrroij.com It provides a unique "fingerprint" spectrum of a molecule based on the vibrational transitions of its functional groups. labmanager.comslideshare.net This makes it highly effective for confirming the identity of a compound by comparing its spectrum to a reference standard. slideshare.net

IR spectroscopy can be used to:

Identify the presence or absence of specific functional groups, which can help in distinguishing the impurity from the API. slideshare.net

Detect subtle structural differences, such as polymorphism or hydration states. labmanager.com

Monitor the progress of chemical reactions and degradation pathways. slideshare.net

Studies have shown that IR spectroscopy can be applied to determine the presence of chemically related impurities in raw pharmaceutical materials if their chemical structure is known and they are present above a certain concentration. farmaciajournal.com For example, the IR spectrum of a degradation product of agomelatine showed the disappearance of bands related to the aryl alkyl ether and the appearance of a broad peak indicating the formation of a hydroxyl group, confirming the cleavage of the peripheral methoxy (B1213986) group. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique in the pharmaceutical industry for both qualitative and quantitative analysis. hunterlab.comthermofisher.com It measures the absorption of UV or visible light by a substance, which is proportional to its concentration. walshmedicalmedia.com This method is particularly useful for detecting and quantifying compounds that absorb light in the 190–800 nm range. labmanager.com

In the context of impurity analysis, UV-Vis spectroscopy is commonly employed for:

Quantification of impurities: It is often used in conjunction with separation techniques like HPLC to quantify the levels of impurities in drug substances and products. thermofisher.com

Dissolution testing: This technique is used to analyze the dissolution profiles of solid dosage forms. thermofisher.com

Stability testing: UV-Vis spectrophotometry can be used to evaluate stability indicators, including the detection of impurities. walshmedicalmedia.com

While UV-Vis spectroscopy is a powerful tool, a major challenge in the simultaneous determination of an API and its impurities is the potential for overlapping UV-Vis spectra. researchgate.net Chemometrics-assisted spectroscopy can be a valuable approach to resolve this issue. researchgate.net For agomelatine, UV spectrophotometric methods have been developed and validated for its estimation, with a maximum absorbance wavelength typically observed around 229 nm or 230 nm. biomedpharmajournal.orgpharmahealthsciences.netjetir.org

Method Validation Parameters and International Conference on Harmonisation (ICH) Guidelines

The validation of analytical procedures is a crucial requirement in the pharmaceutical industry to ensure the reliability and accuracy of test results. The International Conference on Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, specifically in the Q2(R1) and the more recent Q2(R2) documents. gmp-compliance.orgich.orgfda.goveuropa.eu The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.orgslideshare.neteuropa.eu

The validation process encompasses several key parameters, including specificity, selectivity, linearity, and range, which are essential for methods used to control impurities. ich.org

Specificity and Selectivity Studies for this compound

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgeuropa.eu Selectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample. researchgate.net

For impurity testing, specificity is critical to ensure that the method can accurately detect and quantify this compound without interference from the API or other impurities. ich.org This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govjchps.comrjpbcs.com The analytical method should be able to separate the degradation products from the intact drug. jchps.com

In the case of agomelatine, forced degradation studies have shown that it is susceptible to acidic and alkaline conditions. nih.gov Validated stability-indicating RP-HPLC methods have been developed that can separate agomelatine from its degradation products, thus demonstrating the specificity of the method. jchps.comrjpbcs.comrjptonline.org If impurity standards are not available, specificity can be demonstrated by comparing the test results to a second well-characterized procedure. ich.org

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu

For the quantitative determination of impurities, the linearity of the method must be established. ich.org This is typically done by analyzing a minimum of five concentrations of the analyte. ich.orgefor-group.com The data is then evaluated statistically, often by calculating a regression line using the method of least squares. europa.eu The correlation coefficient, y-intercept, and slope of the regression line are important parameters to assess linearity. ikev.org

For impurities, the range should typically cover from the reporting level of the impurity to 120% of the specification. europa.eu Several studies on agomelatine have demonstrated the linearity of analytical methods for its quantification and the determination of its impurities, with correlation coefficients often exceeding 0.999. nih.govresearchgate.net

Table 2: Example Linearity Data for this compound

Concentration (µg/mL)Response (Peak Area)
0.5 1500
1.0 3100
2.0 6200
4.0 12300
5.0 15500
Correlation Coefficient (r²) 0.9998

This table presents a hypothetical example of linearity data for illustrative purposes.

Detection and Quantification Limits (LOD/LOQ) for Trace Impurities

The determination of trace-level impurities is a critical aspect of pharmaceutical quality control. For this compound, various analytical methodologies have been developed and validated to establish sensitive limits of detection (LOD) and quantification (LOQ). These limits define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose. In one reversed-phase HPLC method, the limit of quantification for several agomelatine impurities was found to be as low as 0.04-0.06 μg/mL. rasayanjournal.co.inresearchgate.net Another study using a newly developed RP-HPLC method reported detection limits for seven impurities in the range of 0.0008-0.0047%. nih.govresearchgate.net

Different analytical techniques yield varying LOD and LOQ values, reflecting the sensitivity of each method. For instance, a UV spectrophotometric method established an LOD of 0.043 μg/mL and an LOQ of 0.141 μg/mL for agomelatine. researchgate.net Another UV spectrophotometric method reported even lower limits of 0.00271 µg/mL (LOD) and 0.0082 µg/mL (LOQ). wjpsonline.com

The following table summarizes the LOD and LOQ values for agomelatine impurities from various studies.

Table 1: Detection and Quantification Limits for Agomelatine Impurities

Analytical MethodAnalyteLODLOQSource
RP-HPLCAgomelatine Impurities (general)-0.04-0.06 μg/mL rasayanjournal.co.inresearchgate.net
RP-HPLCAgomelatine Impurities (seven total)0.0008-0.0047%- nih.govresearchgate.net
UV SpectrophotometryAgomelatine0.043 μg/mL0.141 μg/mL researchgate.net
UV SpectrophotometryAgomelatine0.00271 µg/mL0.0082 µg/mL wjpsonline.com
HPLCAgomelatine4.7 µg/ml7.5 µg/ml wisdomlib.org
RP-HPLCAgomelatine0.1218µg/ml0.3691µg/ml ijpra.com

Precision and Accuracy Assessments

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy, on the other hand, refers to the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.

For agomelatine and its impurities, including Impurity 2, various analytical methods have demonstrated high levels of precision and accuracy. In one UHPLC method, the intra-day precision for impurities was found to have an RSD of ≤2.6%, while the accuracy was ≥95.7%. researchgate.netnih.gov A similar UHPSFC method showed an intra-day precision RSD of ≤2.4% and an accuracy of ≥97.4% for impurities. nih.gov

Recovery studies for agomelatine impurities, performed from the limit of quantification level up to 150%, have shown results in the range of 97.5-101.2%. rasayanjournal.co.inresearchgate.net Another study reported recovery values between 94.4% and 106.7% for all impurities. nih.govresearchgate.net

The table below presents a summary of precision and accuracy data for agomelatine impurities from different analytical validation studies.

Table 2: Precision and Accuracy Data for Agomelatine Impurities

Analytical MethodParameterAnalyteResultSource
UHPLCIntra-day Precision (%RSD)Impurities≤2.6 researchgate.netnih.gov
UHPLCAccuracy (% Recovery)Impurities≥95.7 researchgate.netnih.gov
UHPSFCIntra-day Precision (%RSD)Impurities≤2.4 nih.gov
UHPSFCAccuracy (% Recovery)Impurities≥97.4 nih.gov
HPLCAccuracy (% Recovery)Impurities97.5-101.2 rasayanjournal.co.inresearchgate.net
RP-HPLCAccuracy (% Recovery)Impurities94.4-106.7 nih.govresearchgate.net
UV SpectrophotometryAccuracy (% Recovery)Agomelatine98.00-102.00 wjpsonline.com

Robustness and Ruggedness Evaluations

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments.

Validation studies for analytical methods used to quantify agomelatine and its impurities often include robustness and ruggedness testing. For instance, in the development of a UV spectrophotometric method, robustness was evaluated by making slight changes to the wavelength, and the %RSD was found to be less than 2%, indicating the method's robustness. biomedpharmajournal.org

An RP-HPLC method was tested for robustness by altering the flow rate and mobile phase composition. wisdomlib.org The results showed that these minor variations did not significantly impact the method's performance. wisdomlib.org Another HPLC method was evaluated for robustness by changing the column temperature (±5°C), flow rate (±0.1 mL/min), and pH (±0.2), with the %RSD remaining within the acceptable limit of 2.0%. jetir.org

The following table summarizes the parameters varied during robustness testing in different studies.

Table 3: Robustness Evaluation of Analytical Methods for Agomelatine

Analytical MethodParameter VariedVariationOutcome (%RSD)Source
UV SpectrophotometryWavelength (nm)227, 228, 229<2 biomedpharmajournal.org
RP-HPLCFlow RateMinor variationNot significant wisdomlib.org
RP-HPLCMobile Phase CompositionMinor variationNot significant wisdomlib.org
HPLCColumn Temperature±5°C<2.0 jetir.org
HPLCFlow Rate±0.1 mL/min<2.0 jetir.org
HPLCpH±0.2<2.0 jetir.org

Solution Stability and Reference Standard Preparation for Impurity 2

The stability of analytical solutions is a critical parameter to ensure the reliability of quantitative results over time. For this compound, both the stability of the sample solutions and the proper preparation of reference standards are crucial.

Reference standards for agomelatine impurities, including Impurity 2, are used for method development, validation, and quality control. synzeal.com These standards are typically supplied with a detailed Certificate of Analysis and are re-tested at regular intervals to ensure their purity and stability. synzeal.comschd-shimadzu.com

The preparation of a stock solution of agomelatine impurities generally involves accurately weighing a small amount (e.g., 1.0 mg) of each impurity and dissolving it in a suitable diluent, often with the aid of sonication. rasayanjournal.co.in For analysis, a system suitability solution is prepared by mixing the agomelatine standard solution with the impurity stock solution to ensure the analytical system can adequately separate the main component from its impurities. rasayanjournal.co.in

The stability of agomelatine in solution has been evaluated under various conditions. In one study, the stability of a standard stock solution of agomelatine was confirmed for up to 3 days. biomedpharmajournal.org Another study on an aqueous solution of agomelatine using cyclodextrin (B1172386) demonstrated good physical and chemical stability, with no crystal precipitation after 10 days at 4°C and qualified content of related materials after 10 days at 60°C. google.com

Impurity Profiling and Control Strategies for Agomelatine Drug Substance

Elucidation of Comprehensive Impurity Profiles in Agomelatine (B1665654)

The impurity profile of a drug substance provides a detailed fingerprint of all potential contaminants, including starting materials, by-products of the synthesis, and degradation products. For agomelatine, a comprehensive impurity profile reveals a number of related substances, one of which is Agomelatine Impurity 2.

Impurities in agomelatine can be broadly categorized as process impurities and degradation products. Process impurities are substances that are formed during the manufacturing process, while degradation products may arise from the exposure of the drug substance to stress factors such as heat, light, humidity, and acid or base conditions.

Table 1: Key Information for this compound

ParameterDetails
Chemical Name (E)-N-[2-(3,4-Dihydro-7-methoxy-1(2H)-naphthalenylidene)ethyl]acetamide
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
CAS Number 178677-39-9
Typical Analytical Techniques for Detection High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)

The elucidation of this comprehensive profile is achieved through the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities. The development of stability-indicating HPLC methods is crucial, as they can resolve the active pharmaceutical ingredient (API) from its impurities and degradation products, ensuring an accurate assessment of purity.

Strategies for Impurity Minimization in Agomelatine Manufacturing

The control of impurities is a critical aspect of the manufacturing process for any active pharmaceutical ingredient. For agomelatine, minimizing the formation of impurities such as this compound involves a multi-faceted approach that encompasses the entire production lifecycle.

Key strategies for impurity minimization include:

Raw Material Control: Ensuring the quality and purity of starting materials and reagents is the first line of defense against the introduction of impurities.

Process Optimization: The chemical synthesis route for agomelatine is carefully designed and optimized to maximize the yield of the desired product while minimizing the formation of by-products. This includes precise control over reaction parameters such as temperature, pressure, reaction time, and the order of reagent addition.

Purification Techniques: Following the chemical synthesis, robust purification methods are employed to remove any formed impurities. Techniques such as crystallization, chromatography, and extraction are tailored to effectively separate agomelatine from related substances like Impurity 2.

In-Process Controls (IPCs): Regular monitoring of the manufacturing process at critical stages allows for early detection of any deviations that could lead to increased impurity formation. This enables timely corrective actions to be taken.

Good Manufacturing Practices (GMP): Strict adherence to GMP guidelines ensures that the entire manufacturing process is conducted in a controlled and consistent manner, thereby minimizing the risk of contamination and impurity formation.

Development of Reference Standards for this compound

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance. The development of a reference standard for this compound is a meticulous process that involves several key stages.

The development of a reference standard for this compound typically involves:

Synthesis and Isolation: this compound is either synthesized through a dedicated chemical route or isolated from agomelatine batches where it is present.

Purification: The synthesized or isolated material undergoes extensive purification to achieve the highest possible purity. This is often accomplished using techniques like preparative chromatography.

Characterization and Structural Elucidation: The purified compound is then subjected to a battery of analytical tests to confirm its identity and structure. These tests include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Purity Determination: The purity of the reference standard is accurately determined using a mass balance approach or by quantitative NMR (qNMR).

A comprehensive Certificate of Analysis (CoA) is generated, which documents all the characterization data and certifies the identity, purity, and potency of the reference standard.

Traceability of Impurity Standards to Pharmacopoeial Requirements (USP, EP)

For a reference standard to be acceptable for use in pharmaceutical quality control, its traceability to internationally recognized pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), must be established. This ensures consistency and comparability of analytical results across different laboratories and manufacturing sites.

The traceability of an this compound reference standard is established through a rigorous process that includes:

Comprehensive Characterization: The reference standard is thoroughly characterized using a range of orthogonal analytical techniques, as described in the previous section. This provides a high degree of confidence in its identity and purity.

Comparison with Official Standards (if available): If an official pharmacopoeial reference standard for this compound is available, the in-house standard is directly compared against it to demonstrate equivalence.

Calibration of Analytical Instruments: All instruments used for the characterization and testing of the reference standard are calibrated using certified reference materials that are themselves traceable to national or international standards.

Method Validation: The analytical methods used to test the reference standard are validated to ensure they are accurate, precise, specific, and robust.

Documentation: A comprehensive documentation package is maintained, which includes all the raw data, analytical results, and calibration records. This documentation provides a clear and auditable trail that demonstrates the traceability of the reference standard.

By adhering to these stringent procedures, the quality and reliability of the this compound reference standard are assured, enabling its use in the critical task of ensuring the safety and efficacy of the agomelatine drug substance.

Theoretical and Computational Approaches in Impurity Research

Computational Chemistry for Predicting Impurity Formation

Computational chemistry provides powerful tools to predict the potential formation of impurities during the synthesis of an API like agomelatine (B1665654). By modeling reaction thermodynamics and kinetics, researchers can identify plausible side reactions that could lead to the generation of substances such as Agomelatine Impurity 2.

Key Computational Techniques:

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure of molecules. It can predict reaction energies, transition states, and activation barriers. For instance, DFT could be used to model the reaction landscape of agomelatine synthesis and identify pathways where the formation of the exocyclic double bond characteristic of Impurity 2 becomes energetically favorable.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational preferences and intermolecular interactions in a reaction mixture. This can help understand how reaction conditions might influence the formation of kinetic versus thermodynamic products.

Data Mining Approaches: Recent research has demonstrated the use of automated, interpretable impurity prediction workflows that mine large chemical reaction databases. researchgate.net Such a system could be applied to the synthesis of agomelatine to identify known analogous reactions that produce similar structural motifs to Impurity 2, thereby predicting its potential presence. researchgate.net

Computational MethodApplication in Impurity PredictionPredicted Outcome for this compound
Density Functional Theory (DFT)Calculation of reaction energies and transition state barriers. mdpi.comIdentifies energetically favorable pathways for the formation of the exocyclic double bond.
Molecular Dynamics (MD)Simulation of molecular interactions and conformational changes under various reaction conditions.Predicts conditions (e.g., temperature, solvent) that may favor the formation of Impurity 2 over the desired product.
Data Mining of Reaction DatabasesIdentifies precedents for side reactions based on functional groups present in reactants and reagents. researchgate.netSuggests the likelihood of Impurity 2 formation based on similar documented chemical transformations. researchgate.net

In Silico Modeling of Degradation Pathways

Agomelatine, like any pharmaceutical compound, can degrade under various stress conditions such as exposure to acid, base, oxidation, heat, or light. rjptonline.orgrjptonline.orgrjpbcs.com In silico modeling is instrumental in predicting the likely degradation products, including this compound, which can arise from the parent drug under storage or physiological conditions.

Forced degradation studies, which are performed experimentally, show that agomelatine is susceptible to degradation under acidic, alkaline, and oxidative conditions. rjptonline.orgrjpbcs.com Computational tools can complement these studies by providing a mechanistic rationale for the observed degradants and predicting others that might form under different conditions.

Predictive Software and Systems:

Knowledge-Based Systems: Software programs like Zeneth and DELPHI utilize a curated knowledge base of chemical degradation reactions. acs.orgnih.govspringernature.comlhasalimited.org By inputting the structure of agomelatine, these systems can automatically predict potential degradation pathways based on the functional groups present in the molecule. acs.orgnih.govlhasalimited.org The system would identify the naphthalene (B1677914) ring and the acetamide side chain as potential sites for reactions like oxidation or hydrolysis, which could initiate pathways leading to Impurity 2.

Mechanism-Based Simulators: These tools use fundamental chemical principles to simulate degradation reactions. They can model the influence of factors like pH, temperature, and the presence of oxygen or radical initiators to predict the formation of specific degradants. acs.org

Degradation ConditionPotential Transformation Leading to Impurity 2In Silico Tool
Acidic HydrolysisPotential dehydration or rearrangement reactions of intermediates.Zeneth, DELPHI
Oxidation (e.g., H₂O₂)Oxidative processes affecting the tetralone ring system.Zeneth, DFT calculations
Thermal StressElimination reactions favored at elevated temperatures.MD Simulations, DFT

Quantitative Structure-Activity Relationship (QSAR) in Impurity Assessment

Once an impurity like this compound is identified, its potential biological effects, particularly toxicity, must be assessed. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure. researchgate.netnih.gov This is a critical component of impurity qualification, especially for meeting regulatory guidelines such as the ICH M7 guideline on mutagenic impurities. researchgate.netnih.govoup.com

The ICH M7 guideline allows for the use of two complementary QSAR methodologies (one expert rule-based and one statistical-based) to predict the Ames mutagenicity of impurities, reducing the need for extensive animal testing. nih.govnih.govoup.com

Application of QSAR to this compound:

Model Building: QSAR models are built using large datasets of compounds with known experimental toxicity data (e.g., Ames test results). oup.com

Prediction: The structure of this compound is submitted to validated QSAR software. The software analyzes the structure for fragments or properties that are statistically correlated with toxicity.

While specific QSAR predictions for this compound are not publicly available, the methodology provides a robust framework for its toxicological assessment. The structural alerts within the molecule would be compared against databases of known mutagens to generate a prediction.

QSAR Model TypePrediction PrincipleRelevance to Impurity Assessment
Rule-Based (e.g., Toxtree, Derek Nexus)Identifies structural fragments (structural alerts) known to be associated with a specific toxicity endpoint. nih.govProvides a qualitative prediction based on mechanistic knowledge.
Statistical-Based (e.g., CASE Ultra, Sarah Nexus)Uses statistical algorithms to correlate a chemical's structure with its biological activity from a training set. nih.govProvides a quantitative prediction of the probability of activity.
Expert ReviewIntegrates QSAR predictions with additional chemical and toxicological information. researchgate.netCrucial for the final hazard assessment and regulatory submission.

Regulatory Science and Quality by Design Qbd Principles in Impurity Management

Application of Quality by Design (QbD) in Analytical Method Development for Agomelatine (B1665654) Impurities

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.org When applied to analytical methods, this is termed Analytical QbD (AQbD). The goal of AQbD is to design a method that consistently meets its intended performance criteria throughout its lifecycle. researchgate.netnih.gov

For Agomelatine and its impurities, including Agomelatine Impurity 2, a QbD approach has been successfully utilized to develop a simple and precise reversed-phase high-performance liquid chromatographic (HPLC) method. rasayanjournal.co.in The development process under the AQbD paradigm involves several key steps:

Analytical Target Profile (ATP): The first step is to define the goal of the analytical method. researchgate.net For this compound, the ATP would be to accurately and precisely quantify the impurity at levels relevant to regulatory thresholds in the final drug product.

Critical Method Attributes (CMAs): These are the performance characteristics of the method that must be met to ensure the quality of the results. For an impurity method, CMAs would include specificity, accuracy, precision, linearity, and robustness. rjptonline.org

Risk Assessment: A risk assessment is performed to identify the method parameters that could potentially impact the CMAs. For an HPLC method, these could include the pH of the mobile phase, the column type, flow rate, and oven temperature.

Design of Experiments (DoE): Statistical tools like Design of Experiments are used to systematically study the effects of the identified critical method parameters on the CMAs. rjptonline.org This allows for the establishment of a "Method Operable Design Region" (MODR), which is a multidimensional space where the method is known to be robust and reliable. researchgate.netnih.gov

One such QbD-driven study for Agomelatine impurities optimized an HPLC method using a mobile phase consisting of a pH 2.6 buffer with potassium dihydrogen orthophosphate and 1-octane sulphonic acid sodium salt, along with acetonitrile (B52724). rasayanjournal.co.in This systematic approach ensures the resulting analytical method is well-understood, robust, and fit for the purpose of quantifying this compound in routine quality control. rasayanjournal.co.in

Regulatory Requirements for Impurity Control in Pharmaceutical Products

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products, largely harmonized through the International Council for Harmonisation (ICH) guidelines. clearsynth.comresolvemass.ca The key guidelines governing impurities in new drug products are ICH Q3B(R2). europa.eueuropa.eu

Impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com this compound falls under the category of organic impurities, which can arise during the manufacturing process or from the degradation of the drug substance. gmpinsiders.comuspnf.com

The ICH Q3B(R2) guideline establishes thresholds for impurities based on the maximum daily dose of the drug. These thresholds trigger requirements for reporting, identification, and qualification of impurities. slideshare.neteuropa.eu

Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission. slideshare.net Any degradation product observed at a level greater than the reporting threshold should be documented with the analytical procedures indicated. europa.eu

Identification Threshold: A limit above which the structure of an impurity must be determined. uspnf.com

Qualification Threshold: A limit above which an impurity's biological safety must be established. slideshare.net Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. fda.gov An impurity is considered qualified if it was present in safety and/or clinical study batches at or above the proposed level. fda.gov If levels exceed this, dedicated toxicological studies may be required. tga.gov.au

The following table summarizes the ICH Q3B(R2) thresholds for degradation products in new drug products.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg (whichever is lower)0.5% or 1.0 mg (whichever is lower)
> 1 g0.05%0.2% or 2.0 mg (whichever is lower)0.5% or 2.0 mg (whichever is lower)

This table is based on the thresholds outlined in the ICH Q3B(R2) guideline. europa.eueuropa.eu

These guidelines ensure that all potential impurities are rigorously evaluated and controlled to protect patient safety. clearsynth.compharmaffiliates.com

Strategies for Data Submission and Compliance for this compound

A robust strategy for data submission and ensuring regulatory compliance for this compound involves a combination of advanced analytical methodology and a thorough understanding of regulatory expectations.

The foundation of the submission package is the validated analytical method. Utilizing an AQbD approach, as described in section 6.1, provides a high degree of confidence in the method's robustness and demonstrates a deep understanding of the method's performance to regulators. nih.gov The validation of the analytical procedure must be documented to show its suitability for detecting and quantifying this compound. fda.gov

The data package submitted to regulatory authorities should include:

Batch Analysis Data: A summary of the levels of this compound found in multiple batches of the drug product manufactured by the proposed commercial process. ich.org This data demonstrates process consistency and the ability to control the impurity. Quantitative results should be presented numerically (e.g., 0.08%) rather than in general terms like "complies". europa.euich.org

Stability Studies: Comprehensive stability data showing the levels of this compound over time under various storage conditions (e.g., long-term, intermediate, and accelerated). This is crucial for identifying degradation products and establishing appropriate specifications and shelf-life for the drug product. uspnf.com

Justification of Specifications: The submission must provide a rationale for the proposed acceptance criterion (specification) for this compound. ich.org This justification is based on the levels observed in clinical and safety study batches and must be at or below the qualification threshold. fda.gov

Qualification Data: If the level of this compound exceeds the ICH qualification threshold, a comprehensive qualification report is necessary. This report would include all data—chemical, biological, and toxicological—that establishes the safety of the impurity at the proposed level. fda.govtga.gov.au

A recommended format for presenting impurity data in a submission is a clear, tabulated summary.

Example Data Table for this compound

Batch NumberManufacturing ScaleStorage ConditionTimepointThis compound (%)
XYZ-001Pilot25°C/60% RHInitial0.07
XYZ-001Pilot25°C/60% RH12 Months0.11
XYZ-002Commercial25°C/60% RHInitial0.08
XYZ-002Commercial40°C/75% RH6 Months0.14
ABC-001ClinicalN/ARelease0.15

This is a hypothetical data table for illustrative purposes.

By systematically generating and presenting this data within the framework of QbD principles and ICH guidelines, manufacturers can ensure a successful regulatory submission and maintain compliance for products containing Agomelatine.

Future Perspectives in Agomelatine Impurity 2 Research

Novel Synthetic Approaches for Impurity Mitigation

The formation of Agomelatine (B1665654) Impurity 2 is intrinsically linked to the synthetic route of the active pharmaceutical ingredient (API). Future research is geared towards the development of novel synthetic strategies that can minimize or eliminate the generation of this impurity.

One promising avenue is the application of flow chemistry and microreaction technology . These continuous manufacturing techniques offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. tandfonline.comkrishisanskriti.orgitri.org.twstevens.eduanton-paar.com By precisely managing these variables in real-time, the formation of byproducts like Impurity 2 can be significantly suppressed. The enhanced heat and mass transfer in microreactors can lead to cleaner reaction profiles and higher yields of the desired product. tandfonline.comkrishisanskriti.org

Furthermore, the integration of Process Analytical Technology (PAT) into the synthetic process holds immense potential. sigmaaldrich.comprocess-insights.comnih.govamericanpharmaceuticalreview.comjetir.org Real-time monitoring of the reaction mixture using spectroscopic techniques (e.g., NIR, Raman) can provide immediate feedback on the formation of Impurity 2, allowing for on-the-fly adjustments to the process parameters to maintain control. sigmaaldrich.comnih.gov This proactive approach, a cornerstone of Quality by Design (QbD), aims to build quality into the manufacturing process rather than relying solely on end-product testing.

Below is a table summarizing potential novel synthetic approaches for mitigating Agomelatine Impurity 2:

Synthetic ApproachPrinciplePotential Advantages for Impurity 2 Mitigation
Flow Chemistry/Microreaction Technology Continuous processing in small-scale reactors with precise control over reaction conditions. tandfonline.comkrishisanskriti.orgitri.org.twEnhanced control of temperature and residence time, minimizing side reactions leading to Impurity 2 formation. tandfonline.com
Process Analytical Technology (PAT) Real-time monitoring and control of critical process parameters during synthesis. sigmaaldrich.comprocess-insights.comnih.govImmediate detection of Impurity 2 formation, enabling dynamic process adjustments to reduce its levels. sigmaaldrich.com
Catalyst Optimization Development of more selective catalysts for the key synthetic steps.Increased reaction specificity, favoring the formation of Agomelatine over Impurity 2.
Alternative Synthetic Routes Designing new synthetic pathways that avoid intermediates or conditions prone to forming Impurity 2.Elimination of the root cause of Impurity 2 formation.

Advancements in Ultra-Trace Impurity Analysis

The accurate detection and quantification of this compound at very low levels are crucial for ensuring the quality of the final drug product. Future advancements in analytical chemistry are focused on developing methods with enhanced sensitivity and selectivity for ultra-trace analysis.

Hyphenated chromatographic techniques , particularly Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-HRMS), are becoming indispensable tools. ajrconline.orgchromatographyonline.comijfmr.comijsdr.orgrsisinternational.org These techniques offer the ability to separate complex mixtures and provide accurate mass measurements, enabling the confident identification and quantification of impurities even at parts-per-million (ppm) levels. Tandem mass spectrometry (MS/MS) further enhances selectivity by providing structural information through fragmentation patterns. chromatographyonline.com

Capillary Electrophoresis (CE) is another powerful separation technique that is poised to play a greater role in impurity profiling. nih.govmdpi.comresearchgate.netmdpi.com Known for its high separation efficiency and minimal sample consumption, CE can be particularly useful for resolving closely related impurities and isomers of Agomelatine. nih.govmdpi.com The development of novel chiral selectors and sensitive detectors for CE will further augment its utility in this area. nih.gov

The table below highlights key advancements in the ultra-trace analysis of pharmaceutical impurities:

Analytical TechniquePrincipleApplication for this compound
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) Combines the separation power of LC with the high mass accuracy and sensitivity of HRMS. ajrconline.orgchromatographyonline.comEnables detection and structural elucidation of Impurity 2 at trace levels, even in complex matrices. ijfmr.com
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary under the influence of an electric field. nih.govmdpi.comHigh-efficiency separation of Agomelatine from its impurities, including potential isomers of Impurity 2. mdpi.com
Enhanced Spectroscopic Detectors (e.g., Fluorescence) Utilization of specific optical properties of the analyte for highly sensitive detection. nih.govA highly sensitive HPLC method with fluorescence detection has been developed for Agomelatine, which could be adapted for trace-level detection of Impurity 2. nih.gov
Advanced Sample Preparation Techniques Miniaturized and automated sample preparation methods to enrich trace analytes.Increased concentration of Impurity 2 prior to analysis, improving detection limits.

Development of Automated and High-Throughput Impurity Characterization Platforms

The demand for faster analysis and increased efficiency in pharmaceutical development is driving the development of automated and high-throughput platforms for impurity characterization.

Robotic Process Automation (RPA) is being increasingly adopted in pharmaceutical quality control laboratories. cloud4c.comall-for-one.pllabmanager.comsupplychainwizard.commxdprocess.com Robots can automate repetitive tasks such as sample preparation, injection, and data acquisition, freeing up analysts for more complex activities. labmanager.com This not only increases throughput but also enhances the reproducibility and reliability of the analytical results by minimizing human error. all-for-one.pl

Laboratory Information Management Systems (LIMS) are crucial for managing the vast amounts of data generated during impurity analysis. aristo-group.comautoscribeinformatics.comlabvantage.comsymestic.comscispot.com Modern LIMS can be integrated with analytical instruments to automate data capture, processing, and reporting. autoscribeinformatics.comsymestic.com Advanced data analysis software can automatically flag out-of-specification results and identify trends, enabling rapid decision-making.

The following table outlines the components of automated and high-throughput impurity characterization platforms:

Platform ComponentFunctionImpact on Impurity 2 Characterization
Robotic Process Automation (RPA) Automation of manual laboratory tasks like sample preparation and analysis. cloud4c.comall-for-one.pllabmanager.comIncreased sample throughput, improved precision, and reduced analyst-to-analyst variability in the analysis of Impurity 2. mxdprocess.com
Laboratory Information Management Systems (LIMS) Centralized management of analytical data, from sample login to final report. aristo-group.comautoscribeinformatics.comlabvantage.comStreamlined data workflow, enhanced data integrity, and automated reporting for Impurity 2 testing. symestic.comscispot.com
Automated Data Analysis Software Software algorithms for automated peak detection, integration, and comparison against specifications.Faster data review and identification of batches with atypical Impurity 2 profiles.
High-Throughput Screening (HTS) Assays Miniaturized and parallelized experiments to rapidly screen for conditions affecting impurity formation.Rapid identification of formulation or process parameters that influence the stability of Agomelatine and the formation of Impurity 2.

Interdisciplinary Research on Impurity Behavior in Complex Pharmaceutical Systems

Understanding the behavior of this compound is not limited to its presence in the API. Its interaction with excipients and its stability within the final drug product are critical aspects that require an interdisciplinary research approach.

Solid-state characterization techniques are essential for investigating the physical properties of the impurity and its potential to interact with the API and excipients. The crystalline form of Agomelatine has been shown to be crucial for its stability, and the presence of impurities could potentially influence its solid-state properties. googleapis.com

Computational modeling and in silico studies are emerging as powerful tools for predicting impurity behavior. nih.gov Molecular docking studies can be used to investigate the potential interactions between this compound and various pharmaceutical excipients at a molecular level. nih.gov This can help in the rational selection of excipients that are less likely to promote the degradation of Agomelatine or the formation of Impurity 2. A study on the interaction of Agomelatine with model membranes using spectroscopic techniques provides a basis for understanding its behavior in biological systems. metu.edu.tr

The table below summarizes interdisciplinary research approaches for studying the behavior of this compound:

Research AreaTechniquesInsights Gained
Solid-State Chemistry X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Spectroscopy (FTIR, Raman). Understanding the impact of Impurity 2 on the crystal structure and stability of Agomelatine. googleapis.com
Formulation Science Stability studies of different Agomelatine formulations containing various excipients. researchgate.netnih.govIdentification of excipients that may promote or inhibit the formation of Impurity 2 in the final drug product.
Computational Chemistry Molecular Docking, Quantum Mechanical Calculations. nih.govIn silico prediction of potential interactions between Impurity 2 and excipients, guiding formulation development. nih.gov
Biopharmaceutics In vitro dissolution and permeability studies.Assessment of the potential impact of Impurity 2 on the dissolution and absorption of Agomelatine.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Agomelatine Impurity 2 in drug substances?

A reversed-phase HPLC method with UV detection is widely used, as it enables baseline separation of this compound from other structurally similar impurities. Key parameters include:

  • Column : C18 (250 mm × 4.6 mm, 5 µm)
  • Mobile phase : Gradient elution with phosphate buffer (pH 3.0) and acetonitrile
  • Flow rate : 1.0 mL/min
  • Detection wavelength : 230 nm

For structural confirmation, LC-MS/MS, NMR (¹H/¹³C), and IR spectroscopy are critical. For example, NMR can resolve positional isomerism (e.g., methoxy group placement) .

Q. How are impurity limits for this compound established in compliance with regulatory guidelines?

Impurity thresholds are determined via:

  • ICH Q3A/B : Limits depend on maximum daily dose (e.g., ≤ 0.15% for unidentified impurities if daily dose ≤ 2 g/day).
  • Forced degradation studies : Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions to assess degradation pathways.
  • Relative response factor (RRF) : Calibration against Agomelatine reference standards ensures accurate quantification .

Q. What are the primary synthetic or degradative pathways leading to this compound?

Impurity 2 typically arises from:

  • Synthesis intermediates : Incomplete acetylation during the final step of Agomelatine synthesis.
  • Degradation : Hydrolysis of the acetamide group under acidic conditions.
    Mechanistic studies using isotopic labeling (e.g., deuterated solvents) can trace reaction pathways .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges when analyzing this compound alongside structurally analogous impurities?

Method optimization steps :

  • Column screening : Compare C8, phenyl-hexyl, and HILIC columns to improve selectivity.
  • pH adjustment : Modify mobile phase pH (2.5–4.5) to alter ionization states.
  • Temperature gradients : Elevate column temperature (30–50°C) to enhance peak resolution.
    A study achieved baseline separation using UHPSFC (ultra-high-performance supercritical fluid chromatography) with a 2-EP column and CO₂/methanol mobile phase .

Q. How should contradictory data between LC-MS and NMR results for this compound be addressed?

  • Cross-validation : Re-run samples using orthogonal methods (e.g., LC-MS vs. GC-MS).
  • Isotopic purity checks : Ensure NMR solvents (e.g., DMSO-d₆) do not interfere with impurity signals.
  • Synthesis of reference standards : Confirm impurity identity via independent synthesis and spectral matching .

Q. What experimental strategies are recommended for elucidating the toxicological significance of this compound?

  • Genotoxicity assays : Ames test, micronucleus assay, and chromosomal aberration studies.
  • Metabolic profiling : Incubate Impurity 2 with human liver microsomes to identify reactive metabolites.
  • Comparative pharmacokinetics : Assess bioavailability and tissue distribution in rodent models vs. parent drug .

Methodological Considerations

Q. How to design forced degradation studies to evaluate this compound’s stability?

Condition Protocol Key Observations
Acidic hydrolysis1M HCl, 70°C, 24hDegradation via acetamide hydrolysis
Oxidative stress3% H₂O₂, 25°C, 48hEpoxidation of dihydronaphthalene ring
Photolytic exposureICH Q1B (1.2 million lux hours)No significant degradation observed

Q. What validation parameters are critical for an HPLC method quantifying this compound?

  • Specificity : Resolution ≥ 2.0 between Impurity 2 and adjacent peaks.
  • Linearity : R² ≥ 0.998 over 50–150% of target concentration.
  • LOQ/LOD : LOQ ≤ 0.05% (w/w) with RSD ≤ 5%.
  • Robustness : ±10% variation in mobile phase composition or flow rate .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in impurity profiles between batches of Agomelatine API?

  • Statistical analysis : Use ANOVA to compare batch means (e.g., % area of Impurity 2).
  • Root-cause investigation : Audit raw material purity, reaction stoichiometry, and storage conditions.
  • Process analytical technology (PAT) : Implement real-time monitoring to control critical parameters .

Q. What advanced techniques can characterize low-abundance this compound in complex matrices?

  • 2D-LC : Heart-cutting or comprehensive LC×LC to isolate impurities.
  • High-resolution MS (HRMS) : Orbitrap or Q-TOF for exact mass determination (error < 2 ppm).
  • Cryoprobes in NMR : Enhance sensitivity for trace-level impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.